1-(2-Amino-3-methylbutoxy)-3-chlorobenzene is a chemical compound that belongs to the class of substituted anilines. Its structure features a chlorobenzene ring substituted with a 2-amino-3-methylbutoxy group, which contributes to its unique properties and applications. This compound is primarily utilized in organic synthesis and has potential applications in medicinal chemistry.
The compound can be synthesized through the reaction of 3-chlorophenol with 2-amino-3-methylbutanol, typically under basic conditions using catalysts like sodium hydroxide or potassium carbonate. This method allows for the nucleophilic substitution of the hydroxyl group on 3-chlorophenol, resulting in the formation of 1-(2-Amino-3-methylbutoxy)-3-chlorobenzene.
1-(2-Amino-3-methylbutoxy)-3-chlorobenzene is classified as an aromatic amine due to the presence of an amino group attached to an aromatic ring. It also falls under the category of ether compounds owing to the ether-like linkage between the aromatic system and the aliphatic amine.
The synthesis of 1-(2-Amino-3-methylbutoxy)-3-chlorobenzene involves several steps:
The reaction conditions must be optimized to achieve high yields and purity. Factors such as temperature, reaction time, and concentrations of reactants play a crucial role in determining the efficiency of the synthesis process.
The molecular formula of 1-(2-Amino-3-methylbutoxy)-3-chlorobenzene is . The compound features:
Property | Value |
---|---|
Molecular Weight | 213.70 g/mol |
IUPAC Name | 1-(2-amino-3-methylbutoxy)-3-chlorobenzene |
InChI | InChI=1S/C11H16ClNO/c1-8(2)11(13)7-14-10-5-3-4-9(12)6-10/h3-6,8,11H,7,13H2,1-2H3 |
Canonical SMILES | CC(C)C(COC1=CC(=CC=C1)Cl)N |
1-(2-Amino-3-methylbutoxy)-3-chlorobenzene can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(2-Amino-3-methylbutoxy)-3-chlorobenzene primarily involves its interaction with biological targets:
The physical properties include:
Key chemical properties are summarized as follows:
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties make it suitable for various applications in organic synthesis and research.
1-(2-Amino-3-methylbutoxy)-3-chlorobenzene finds several applications:
CAS No.: 65618-21-5
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: